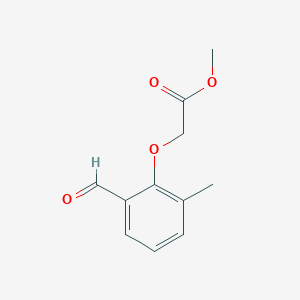
Lithium 2-methyl-2-(oxetan-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2-methyl-2-(oxetan-3-yl)propanoate: is a chemical compound with the molecular formula C7H11LiO3. It is a lithium salt of 2-methyl-2-(oxetan-3-yl)propanoic acid. The compound features an oxetane ring, which is a four-membered cyclic ether, known for its unique reactivity and stability. The presence of the oxetane ring imparts distinct physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-methyl-2-(oxetan-3-yl)propanoate typically involves the following steps:
Formation of 2-methyl-2-(oxetan-3-yl)propanoic acid: This can be achieved through the cyclization of appropriate precursors, such as epoxides or halohydrins, under acidic or basic conditions.
Lithiation: The 2-methyl-2-(oxetan-3-yl)propanoic acid is then reacted with a lithium source, such as lithium hydroxide or lithium carbonate, to form the lithium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring, leading to ring-opening and formation of various oxidized products.
Reduction: Reduction reactions can also occur, especially at the carboxylate group, converting it to alcohols or other reduced forms.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where nucleophiles attack the ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted oxetane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The unique reactivity of the oxetane ring makes lithium 2-methyl-2-(oxetan-3-yl)propanoate a valuable intermediate in the synthesis of complex organic molecules.
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Biology:
Drug Development: The oxetane ring is a bioisostere for other functional groups, making the compound useful in the design of pharmaceuticals with improved pharmacokinetic properties.
Medicine:
Therapeutic Agents: Potential use in the development of new therapeutic agents due to its unique chemical structure and reactivity.
Industry:
Polymer Chemistry: The compound can be used in the synthesis of novel polymers with unique properties.
Material Science: Applications in the development of advanced materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of lithium 2-methyl-2-(oxetan-3-yl)propanoate involves its interaction with molecular targets through its oxetane ring and carboxylate group. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various biological molecules. The carboxylate group can form ionic interactions with metal ions or other positively charged species, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-methyl-2-(oxetan-3-yl)propanoic acid: The parent acid form of the compound.
Lithium 2-(oxetan-3-yl)propanoate: A similar compound with a different substitution pattern on the oxetane ring.
2-methyl-2-(oxetan-3-yl)butanoic acid: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness:
Oxetane Ring: The presence of the oxetane ring imparts unique reactivity and stability, distinguishing it from other cyclic ethers.
Lithium Salt: The lithium ion enhances the compound’s solubility and reactivity, making it suitable for various applications in chemistry and industry.
Eigenschaften
Molekularformel |
C7H11LiO3 |
|---|---|
Molekulargewicht |
150.1 g/mol |
IUPAC-Name |
lithium;2-methyl-2-(oxetan-3-yl)propanoate |
InChI |
InChI=1S/C7H12O3.Li/c1-7(2,6(8)9)5-3-10-4-5;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
WRXXGAFTCMTCEA-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)(C1COC1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


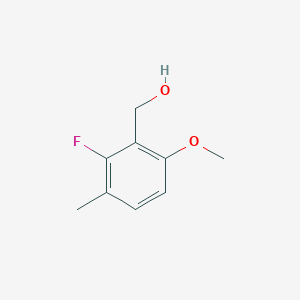
![[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B13895330.png)
![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)

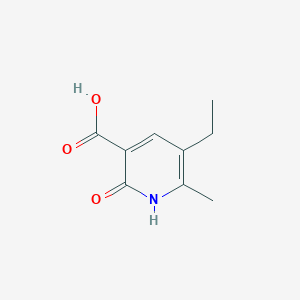
![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
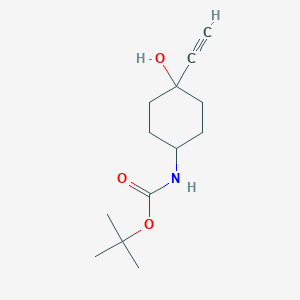
![(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13895367.png)
![2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13895368.png)
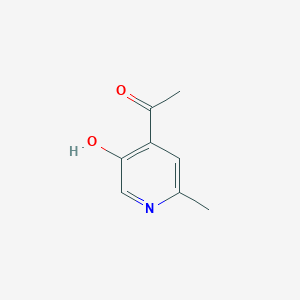
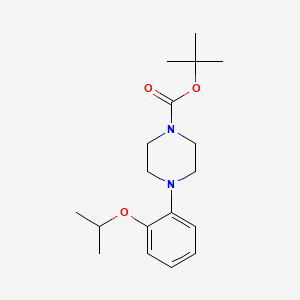
![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)
